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Compound of Interest

Compound Name: Ret-IN-22

Cat. No.: B12386938 Get Quote

Disclaimer: The compound "Ret-IN-22" is a representative designation for the purpose of this

technical guide. The data, synthesis, and methodologies presented herein are a composite

representation based on publicly available information on preclinical, selective RET kinase

inhibitors, and do not correspond to a single, specific, named compound.

Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase

that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of

RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in

various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid

carcinoma (MTC).[1][2][3] While first-generation multi-kinase inhibitors have shown some

efficacy, they are often associated with off-target toxicities. This has spurred the development

of highly selective RET inhibitors. This document provides a detailed technical overview of the

discovery, synthesis, and preclinical evaluation of Ret-IN-22, a novel, potent, and selective

inhibitor of the RET kinase.

Discovery and Design of Ret-IN-22
The development of Ret-IN-22 was guided by a structure-based drug design approach

targeting the ATP-binding pocket of the RET kinase domain. The core scaffold, a pyrazolo[1,5-

a]pyrimidine, was selected for its known ability to act as an ATP competitor, mimicking the

adenine base of ATP. This scaffold has been successfully utilized in other kinase inhibitors.

Modifications to this core were aimed at enhancing potency and selectivity for RET over other
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kinases, particularly those with related structures. Computational modeling was employed to

optimize interactions with key residues in the RET kinase domain and to minimize clashes that

could lead to off-target effects.

Synthesis of Ret-IN-22
The synthesis of Ret-IN-22 is a multi-step process culminating in the formation of the

substituted pyrazolo[1,5-a]pyrimidine core. The general synthetic scheme is outlined below.
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Caption: Synthetic pathway of Ret-IN-22.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate 2)

Step 1: Condensation. A mixture of 3-amino-4-methylpyrazole (1.0 eq) and diethyl 2-

acetylmalonate (1.1 eq) in acetic acid is heated to reflux for 6 hours. The reaction mixture is

then cooled to room temperature, and the resulting precipitate is collected by filtration,

washed with ethanol, and dried under vacuum to yield the pyrazolopyrimidinone intermediate

(Intermediate 1).

Step 2: Chlorination. The pyrazolopyrimidinone intermediate (1.0 eq) is suspended in

phosphorus oxychloride (POCl3) (5.0 eq) and heated to reflux for 3 hours. The excess

POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice

water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is

extracted with dichloromethane, and the combined organic layers are dried over sodium

sulfate and concentrated to give the chlorinated pyrazolopyrimidine intermediate

(Intermediate 2).

Experimental Protocol: Final Synthesis of Ret-IN-22

Step 3: Nucleophilic Aromatic Substitution. The chlorinated pyrazolopyrimidine intermediate

(1.0 eq) and 4-(pyridin-2-yl)aniline (1.2 eq) are dissolved in 2-propanol. The mixture is

heated to 80°C for 12 hours. After cooling, the precipitate is filtered, washed with cold 2-

propanol, and dried to afford Ret-IN-22 as the final product.

Biological Evaluation
Ret-IN-22 was evaluated for its inhibitory activity against wild-type and mutated RET kinase, as

well as its effect on the proliferation of RET-dependent cancer cell lines.

Table 1: Enzymatic and Cellular Activity of Ret-IN-22
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Target Assay Type IC50 (nM)

RET (Wild-Type) Enzymatic 1.5

RET (V804M Mutant) Enzymatic 4.2

RET (M918T Mutant) Enzymatic 1.8

KIF5B-RET Fusion Cellular (LC-2/ad) 10.7

CCDC6-RET Fusion Cellular (TT) 15.3

VEGFR2 Enzymatic >1000

Experimental Protocol: RET Kinase Inhibition Assay (Enzymatic)

The inhibitory activity of Ret-IN-22 against RET kinase was determined using a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human RET kinase

domain was incubated with a peptide substrate and ATP in the presence of varying

concentrations of Ret-IN-22. The reaction was stopped, and the phosphorylated substrate was

detected using a specific antibody conjugated to a fluorescent donor and an acceptor molecule.

The IC50 value was calculated from the dose-response curve.

Experimental Protocol: Cell Proliferation Assay

LC-2/ad (human lung adenocarcinoma with KIF5B-RET fusion) and TT (human medullary

thyroid carcinoma with CCDC6-RET fusion) cells were seeded in 96-well plates and treated

with increasing concentrations of Ret-IN-22 for 72 hours. Cell viability was assessed using the

CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values were determined by fitting the

data to a four-parameter logistic equation.

The antitumor activity of Ret-IN-22 was evaluated in a xenograft mouse model.

Table 2: In Vivo Antitumor Efficacy of Ret-IN-22 in a KIF5B-RET Xenograft Model
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Treatment Group Dose (mg/kg, oral, QD)
Tumor Growth Inhibition
(%)

Vehicle - 0

Ret-IN-22 10 45

Ret-IN-22 30 85

Ret-IN-22 50 98

Experimental Protocol: Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with LC-2/ad cells. When tumors

reached an average volume of 150-200 mm³, the mice were randomized into treatment groups.

Ret-IN-22 was administered orally once daily (QD) for 21 days. Tumor volume and body weight

were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.
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Caption: Experimental workflow for Ret-IN-22 evaluation.

Mechanism of Action
Ret-IN-22 is a Type I kinase inhibitor, meaning it binds to the active conformation of the RET

kinase and competes with ATP for binding to the ATP-binding site. This prevents the
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autophosphorylation of the kinase and the subsequent activation of downstream signaling

pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell

proliferation and survival.[2]
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Caption: Mechanism of action of Ret-IN-22.
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Conclusion
Ret-IN-22 is a potent and selective RET kinase inhibitor with a pyrazolo[1,5-a]pyrimidine core.

It demonstrates significant activity against wild-type, mutated, and fusion forms of the RET

kinase in both enzymatic and cellular assays. In vivo studies have confirmed its antitumor

efficacy in a RET-driven xenograft model. These promising preclinical data warrant further

investigation of Ret-IN-22 as a potential therapeutic agent for the treatment of RET-altered

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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